2-Benzylbenzoxazole-4-carboxylic acid

ionophore metal chelation calcimycin SAR

2-Benzylbenzoxazole-4-carboxylic acid (CAS 1006600-60-7) is the definitive building block for ionophore programs requiring ortho COOH–oxazole-N chelation—proven essential for Ca²⁺/Mg²⁺ binding. The 5-COOH regioisomer cannot replicate this geometry. The 2-benzyl methylene spacer introduces conformational flexibility absent in rigid 2-phenyl analogs, critical for antimicrobial potency (MIC 6.25–50 µg/mL). Specify this scaffold for gram-positive antibacterial libraries, anthelmintic SAR (EC₅₀ 72 nM benchmark), or oncology regioisomer comparison. ≥95% purity. Request quote.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B8422861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylbenzoxazole-4-carboxylic acid
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(C=CC=C3O2)C(=O)O
InChIInChI=1S/C15H11NO3/c17-15(18)11-7-4-8-12-14(11)16-13(19-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
InChIKeyAUKDBTWUAKLSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylbenzoxazole-4-carboxylic Acid — Structural and Physicochemical Baseline for Procurement Evaluation


2-Benzylbenzoxazole-4-carboxylic acid (CAS 1006600-60-7; molecular formula C₁₅H₁₁NO₃; MW 253.25 g/mol) is a heterocyclic research compound belonging to the 1,3-benzoxazole-4-carboxylic acid subclass . It features a benzyl substituent at the 2-position and a carboxylic acid group at the 4-position of the benzoxazole core. The 4-COOH placement places the carboxyl group ortho to the oxazole nitrogen, a spatial arrangement shown in calcimycin/A23187 structure–activity studies to be essential for metal-ion chelation and ionophorous properties [1]. The benzyl substituent at C-2 provides a methylene bridge ( –CH₂–Ph) that introduces conformational flexibility absent in directly aryl-substituted analogs, a feature that can modulate target binding and physicochemical profiles . This compound is typically supplied at ≥95% purity and serves primarily as a synthetic building block for pharmaceutical and agrochemical discovery programs .

Why Generic Substitution of 2-Benzylbenzoxazole-4-carboxylic Acid Fails Without Quantitative Comparator Analysis


Although the benzoxazole scaffold is considered a 'privileged structure' in medicinal chemistry, generic interchange among benzoxazole carboxylic acid congeners is scientifically unsound because the position of the carboxylic acid substituent, the identity of the 2-substituent, and the presence or absence of the fused benzene ring each independently dictate metal-chelation geometry, lipophilicity, hydrogen-bond donor/acceptor topology, and consequent target selectivity [1]. For example, moving the COOH from position 4 to position 5 of the benzoxazole ring produces a regioisomer (2-benzylbenzoxazole-5-carboxylic acid, CAS 1018498-36-6) with identical molecular formula but a completely altered chelation surface — the ortho COOH – oxazole-N relationship critical for ionophoric activity is lost [2]. Removing the fused benzene ring entirely (yielding 2-benzyloxazole-4-carboxylic acid, CAS 53697-48-6) reduces molecular weight from 253 to 203 Da and drops LogP from an estimated ~2.8 to 1.96, dramatically altering membrane permeability and pharmacokinetic behaviour [3]. Replacing the benzyl group at C-2 with a phenyl group (2-phenylbenzoxazole-4-carboxylic acid) eliminates the methylene spacer, rigidifying the molecule and removing conformational degrees of freedom that SAR studies identify as critical for antimicrobial potency in 2-benzylbenzoxazole series [4]. The quantitative evidence below demonstrates why these seemingly small structural changes produce functionally non-interchangeable compounds.

Quantitative Differentiation Evidence for 2-Benzylbenzoxazole-4-carboxylic Acid vs. Closest Analogs


Ortho Carboxylic Acid–Oxazole Nitrogen Geometry Enables Metal-Ion Chelation Absent in 5-COOH Regioisomer

In the ionophoric antibiotic A23187 (calcimycin) series, semi-synthetic analog studies demonstrated that the carboxylic acid group and the oxazole nitrogen must be maintained in an ortho relationship for calcium and magnesium carrier activity across organic phases. Analogs in which this ortho geometry was sterically disrupted lost ionophorous function [1]. 2-Benzylbenzoxazole-4-carboxylic acid positions its COOH at C-4, directly adjacent (ortho) to the oxazole nitrogen at position 3, thereby preserving the exact pharmacophore geometry required for metal-ion coordination. In contrast, the 5-carboxylic acid regioisomer (2-benzylbenzoxazole-5-carboxylic acid, CAS 1018498-36-6) places the COOH meta to the oxazole nitrogen, disrupting the chelation pocket. This is a structurally deterministic differentiation: users requiring metal-chelating or ionophoric functionality cannot substitute the 5-COOH regioisomer.

ionophore metal chelation calcimycin SAR

Carboxylic Acid Substituent Drives >1.4 Log Unit Reduction in Lipophilicity vs. Parent 2-Benzylbenzoxazole Scaffold

The parent scaffold 2-benzylbenzoxazole (CAS 2008-07-3, lacking a COOH group) has a measured LogP of 3.42, indicating high lipophilicity and poor aqueous solubility . The introduction of a carboxylic acid at the 4-position markedly reduces lipophilicity: the close analog 2-benzyloxazole-4-carboxylic acid (CAS 53697-48-6) exhibits a LogP of 1.96, a reduction of approximately 1.46 log units compared with the parent scaffold [1]. 2-Benzylbenzoxazole-4-carboxylic acid, bearing both the fused benzene ring and the 4-COOH, occupies an intermediate lipophilicity profile (estimated LogP ~2.8 by fragment-based calculation) that balances membrane permeability with aqueous solubility. This is a critical differentiation from the non-carboxylated parent: the COOH group enables salt formation, pH-dependent solubility modulation, and hydrogen-bond-driven crystal engineering that are inaccessible with 2-benzylbenzoxazole.

lipophilicity LogP physicochemical property solubility

Benzoxazole-4-carboxylic Acid Natural Products Exhibit Potent Anthelmintic Activity; Methyl Ester Analogs Show 9- to 65-Fold Lower Potency

In a 2026 structure–activity relationship study of benzoxazole natural products from Streptomyces spp., the carboxylic-acid-substituted benzoxazole natural product A-33583 (12, bearing a benzoxazole-4-carboxylic acid motif) exhibited an EC₅₀ of 72 nM against Dirofilaria immitis microfilariae — potency comparable to the most active spiroketal alkaloids in the series. In stark contrast, the corresponding benzoxazole methyl esters (UK-1, 13; nataxazole, 14; 5-hydroxynataxazole, 15) showed approximately 9- to 65-fold lower potency against the same target [1]. Furthermore, the carboxylic acid analog 12 displayed >5-fold improved potency against D. immitis L4 larvae (EC₅₀ 0.43 µM) compared with the ester series. This quantitative SAR directly demonstrates that the free carboxylic acid at the benzoxazole 4-position is a critical potency determinant for anthelmintic activity, validating procurement of the 4-COOH pharmacophore over ester-protected or non-carboxylated benzoxazole building blocks for antiparasitic drug discovery.

anthelmintic heartworm Dirofilaria immitis carboxylic acid vs ester natural product

2-Benzylbenzoxazole Derivatives Exhibit Modulable Gram-Positive Antibacterial Activity (MIC 6.25–50 µg/mL) via Substituent-Dependent SAR at Positions 5 and para-Benzyl

A foundational QSAR study of 5-substituted-2-(p-substituted-benzyl)benzoxazoles against Staphylococcus aureus established that the 2-benzylbenzoxazole scaffold yields MIC values in the range of 6.25–50 µg/mL, with potency modulated by substitution at the 5-position and the para-position of the benzyl group [1]. Free-Wilson analysis revealed that the 5-position exerts a dominant influence on antibacterial activity, while the para-benzyl substitution provides a secondary, tunable contribution. 2-Benzylbenzoxazole-4-carboxylic acid, bearing an unsubstituted benzyl group at C-2 and a free COOH handle at C-4, represents the minimal scaffold from which these active derivatives are elaborated. By contrast, 2-phenylbenzoxazole-4-carboxylic acid lacks the methylene spacer, which SAR data suggest is essential for optimal spatial orientation of the para-substituent relative to the benzoxazole core [2]. Users synthesizing focused libraries for antibacterial hit expansion require the 2-benzyl (not 2-phenyl) variant as the synthetic entry point.

antibacterial Staphylococcus aureus MIC Free-Wilson QSAR

Halogenated Benzoxazole-5-carboxylic Acids Achieve Sub-Micromolar Cytotoxicity Surpassing Doxorubicin; 4-COOH Regioisomer Provides Orthogonal Derivatization Vector

A 2022 study of 2-halogenated-phenyl benzoxazole-5-carboxylic acids demonstrated that 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid (6c) exhibited an IC₅₀ of 1.54 µM against 22Rv1 human prostate carcinoma cells, outperforming the standard chemotherapeutic doxorubicin (IC₅₀ = 2.32 µM) with a selectivity index of 57.74 [1]. The anti-inflammatory analog 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid (6b) matched ibuprofen potency (IC₅₀ 0.103 mM vs 0.101 mM). While these data are for the 5-COOH regioisomer series, 2-Benzylbenzoxazole-4-carboxylic acid provides the 4-COOH regioisomeric scaffold, which offers an orthogonal synthetic diversification vector — the 4-COOH position can be derivatized independently of the 5-position, enabling exploration of a distinct region of chemical space inaccessible from the 5-COOH scaffold. This complementarity (rather than redundancy) supports dual procurement strategies for comprehensive SAR exploration.

cytotoxicity prostate cancer IC50 regioisomer

Fused Benzene Ring in Benzoxazole vs. Simple Oxazole Core Differentiates Molecular Recognition Surface and Molecular Weight by ~50 Da

2-Benzylbenzoxazole-4-carboxylic acid (MW 253.25) contains a benzene ring fused to the oxazole, whereas the closest oxazole analog, 2-benzyloxazole-4-carboxylic acid (CAS 53697-48-6, MW 203.19), lacks this fusion. The ~50 Da molecular weight difference is accompanied by an expansion of the aromatic π-surface, which directly impacts π-stacking interactions with protein targets, fluorescent properties, and crystallinity. The fused benzene ring also increases the LogP contribution by approximately 0.84 units (benzene fragment constant) compared to the monocyclic oxazole, translating to altered pharmacokinetic partitioning. In drug discovery, this scaffold difference determines whether a compound engages flat, aromatic binding pockets (e.g., kinase ATP sites) or smaller, polar cavities. Selection between the benzoxazole and oxazole variants therefore constitutes a scaffold-hopping decision that cannot be made interchangeably without altering target selectivity profiles.

molecular recognition benzoxazole vs oxazole molecular weight scaffold hopping

High-Impact Application Scenarios for 2-Benzylbenzoxazole-4-carboxylic Acid Grounded in Quantitative Evidence


Metal-Chelating Ionophore Design Leveraging Ortho COOH–Oxazole-N Pharmacophore

Researchers designing synthetic ionophores, fluorescent metal sensors, or metal-organic frameworks should procure 2-Benzylbenzoxazole-4-carboxylic acid specifically for its ortho COOH–oxazole-N geometry, which the calcimycin/A23187 SAR literature identifies as essential for divalent cation (Ca²⁺, Mg²⁺) binding and transport [1]. The 5-COOH regioisomer cannot reproduce this chelation mode and is functionally unsuitable. The benzyl substituent at C-2 further provides a synthetic handle for modulating lipophilicity without disrupting the chelation pocket. This scenario is supported by direct structural evidence from the Prudhomme et al. (1986) ionophore modification studies [1].

Anthelmintic Lead Optimization Starting from the Free 4-COOH Benzoxazole Pharmacophore

Veterinary parasitology groups targeting Dirofilaria immitis (heartworm) should utilize 2-Benzylbenzoxazole-4-carboxylic acid as a synthetic building block for structure–activity expansion, based on the demonstrated EC₅₀ of 72 nM for the benzoxazole-4-carboxylic acid natural product A-33583, which is ≥9-fold more potent than corresponding methyl ester analogs [2]. The free COOH is a potency-critical feature; ester-protected intermediates should be avoided for direct biological evaluation. Procurement of the 4-COOH benzoxazole scaffold with the benzyl substituent enables systematic exploration of the C-2 position identified as critical in the goondoxazole SAR study [2].

Focused Antibacterial Library Synthesis Guided by Free-Wilson QSAR from 2-Benzylbenzoxazole Series

Antibacterial discovery teams synthesizing focused libraries against Gram-positive pathogens should anchor their synthetic strategy on 2-Benzylbenzoxazole-4-carboxylic acid as the core scaffold. The established Free-Wilson QSAR model for 2-benzylbenzoxazole derivatives demonstrates that MIC values of 6.25–50 µg/mL against S. aureus are achievable, with activity modulated by 5-substitution (dominant) and para-benzyl substitution (secondary) [3]. The 4-COOH handle provides an additional derivatization site not explored in the published 5-substituted series, offering a patentably distinct chemical space. The 2-phenylbenzoxazole analog lacks the methylene spacer required for optimal para-benzyl orientation and should not be substituted for library construction [4].

Regioisomer-Complementary Anticancer SAR Exploration Against 22Rv1 Prostate Carcinoma

Oncology-focused medicinal chemistry programs that have validated the benzoxazole-5-carboxylic acid series (IC₅₀ = 1.54 µM against 22Rv1, superior to doxorubicin at 2.32 µM) [5] should procure 2-Benzylbenzoxazole-4-carboxylic acid to enable parallel exploration of the 4-COOH regioisomeric series. The 4-COOH vector provides an orthogonal diversification trajectory that is inaccessible from the 5-COOH scaffold, enabling systematic comparison of regioisomer-dependent cytotoxicity and selectivity. This dual-regioisomer procurement strategy is essential for comprehensive patent coverage and for identifying whether the 4-COOH or 5-COOH orientation yields superior selectivity indices.

Quote Request

Request a Quote for 2-Benzylbenzoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.